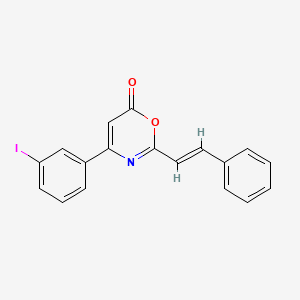
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIA is a derivative of acrylamide and is known for its unique properties that make it useful in different applications.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is complex and varies depending on the application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound acts as a pesticide by inhibiting the growth of pests through disruption of their nervous system. In environmental science, this compound acts as a pollutant remover by adsorbing pollutants onto its surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicine, this compound has been shown to have low toxicity and is well-tolerated by the body. In agriculture, this compound has been found to be toxic to certain pests and has been shown to have low toxicity to non-target organisms. In environmental science, this compound has been found to be effective in removing pollutants from water and has been shown to have low toxicity to aquatic organisms.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its complex synthesis process, potential safety hazards, and limited availability.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In medicine, further research is needed to fully understand the anticancer properties of this compound and its potential use in the development of new cancer treatments. In agriculture, further research is needed to develop more effective and efficient pesticides using this compound. In environmental science, further research is needed to explore the potential use of this compound in the removal of pollutants from water and its impact on aquatic ecosystems.
In conclusion, this compound is a chemical compound with unique properties that make it useful in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it a promising area of study for future research.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide involves the reaction of 2-chloroaniline with isobutyronitrile to form N-(2-chlorophenyl)isobutyronitrile. This is then reacted with methyl vinyl ketone to form this compound. The synthesis of this compound is a complex process that requires strict adherence to safety protocols and good laboratory practices.
科学的研究の応用
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticancer properties and has been used in the development of new cancer treatments. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, this compound has been studied for its potential use in the removal of pollutants from water.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-7-11-5-3-4-6-12(11)14/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPZDUVPKBCON-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-ethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909649.png)
![1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909651.png)
![6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909659.png)
![5-(4-chlorobenzylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909672.png)

![6-[2-(2-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909682.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909702.png)
![3-ethyl-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909723.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![3-benzyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909746.png)
![5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909748.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5909757.png)
![dimethyl 2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]succinate](/img/structure/B5909761.png)
